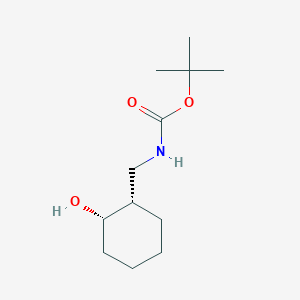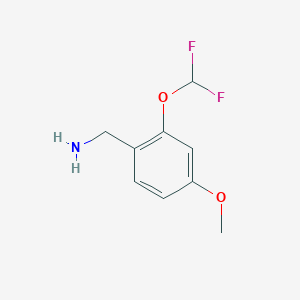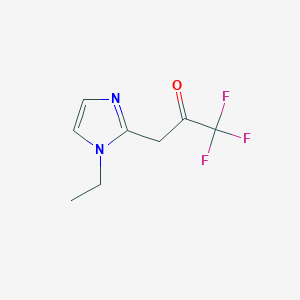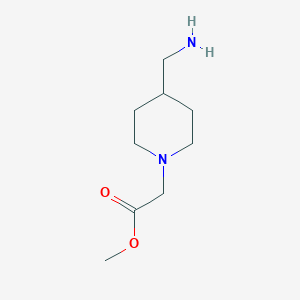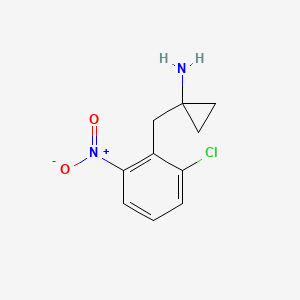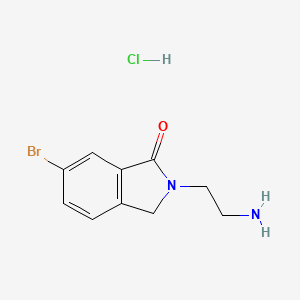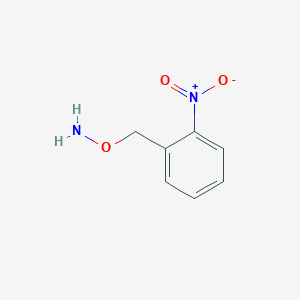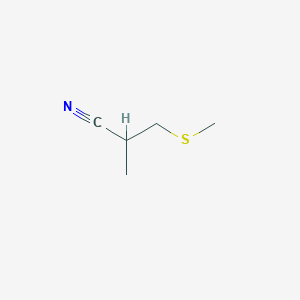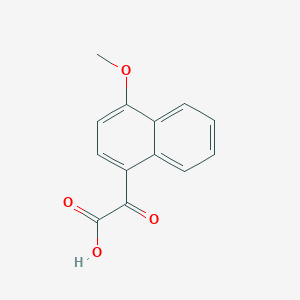
(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.67 g/mol . It is a sulfonyl chloride derivative characterized by a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring. This compound is typically a pale yellow liquid and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (4-Methoxy-3-nitrophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
(4-Methoxy-3-nitrophenyl)methanol+Chlorosulfonic acid→(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed from the oxidation of the methoxy group.
Applications De Recherche Scientifique
(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. The presence of the nitro and methoxy groups on the phenyl ring influences its reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)methanesulfonyl chloride: Lacks the nitro group, resulting in different reactivity and applications.
(4-Nitrophenyl)methanesulfonyl chloride: Lacks the methoxy group, affecting its chemical properties and uses.
(3-Nitrophenyl)methanesulfonyl chloride: Lacks the methoxy group and has the nitro group at a different position, leading to variations in reactivity.
Uniqueness
(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both the methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H8ClNO5S |
|---|---|
Poids moléculaire |
265.67 g/mol |
Nom IUPAC |
(4-methoxy-3-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO5S/c1-15-8-3-2-6(5-16(9,13)14)4-7(8)10(11)12/h2-4H,5H2,1H3 |
Clé InChI |
WLUHPBACXZXHON-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CS(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


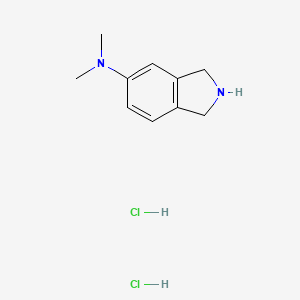

![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
